N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-triethoxybenzamide
Description
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-triethoxybenzamide is a synthetic organic compound featuring a 1,4-dioxaspiro[4.5]decane core linked via a methyl group to a 3,4,5-triethoxy-substituted benzamide moiety. The spirocyclic 1,4-dioxaspiro[4.5]decane system is a ketal derivative of cyclohexanone, synthesized through NaBH₄-mediated reduction of 1,4-dioxaspiro[4.5]decan-8-one, as described in a 2021 European patent application . While the exact biological or industrial applications of this compound remain unspecified in the available literature, its structural analogs are frequently employed in agrochemical and pharmaceutical contexts, particularly as herbicides or enzyme inhibitors .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO6/c1-4-25-18-12-16(13-19(26-5-2)20(18)27-6-3)21(24)23-14-17-15-28-22(29-17)10-8-7-9-11-22/h12-13,17H,4-11,14-15H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRCIUHMISNZMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-triethoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and compares it with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 363.4 g/mol. The compound features a spirocyclic core combined with a triethoxybenzamide moiety, which contributes to its distinct biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.4 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Spirocyclic Core : This is achieved through the reaction of 2-acetylcyclohexanone with ethylene glycol under acidic conditions.
- Introduction of the Triethoxybenzamide Moiety : This step involves nucleophilic substitution reactions where the spirocyclic intermediate reacts with triethoxybenzoyl chloride.
The biological activity of this compound is believed to stem from its interaction with specific enzymes or receptors in biological systems.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could also modulate receptor activity affecting signaling pathways.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies show that this compound has inhibitory effects against certain bacterial strains.
- Anti-inflammatory Properties : Preliminary data suggest potential anti-inflammatory effects through modulation of cytokine release.
- Anticancer Potential : There are indications that it may have cytotoxic effects on cancer cell lines.
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of various benzamide derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of standard antibiotics used in the study.
Case Study 2: Anti-inflammatory Effects
A cellular assay was conducted to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with varying concentrations of the compound.
Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide | Spirocyclic benzamide | Anticancer activity |
| N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluorobenzamide | Spirocyclic benzamide | Antimicrobial properties |
| N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzenesulfonamide | Spirocyclic benzamide | Anti-inflammatory effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-triethoxybenzamide and related compounds:
Key Structural and Functional Insights:
Spiro Ring Variations: The 1,4-dioxaspiro[4.5]decane system (present in the target compound) offers greater conformational rigidity compared to the 1,4-dioxaspiro[4.4]nonane analog (CAS 923233-20-9). This rigidity may enhance binding specificity in biological targets . Substitution of the spiro ring (e.g., sulfonyl groups in Example 6 ) introduces polar functionalities, altering solubility and target engagement compared to the non-polar triethoxybenzamide group.
Etobenzanid (), a herbicide lacking the spiro system, demonstrates that benzamide derivatives with halogenated aryl groups exhibit potent herbicidal activity, suggesting that the target compound’s spiro ring may modulate selectivity or environmental persistence .
Functional Group Diversity: The sulfonohydrazide derivative in highlights the spiro ring’s adaptability to diverse functional groups, though its sulfonamide linkage contrasts with the target compound’s amide bond, affecting hydrogen-bonding capacity and stability . The ethyl carboxylate and sulfonyl groups in Example 6 () indicate pharmaceutical relevance, whereas the target compound’s triethoxybenzamide aligns more with agrochemical templates .
Synthetic Accessibility :
- The synthesis of 1,4-dioxaspiro[4.5]decan-8-ol () via NaBH₄ reduction provides a scalable route to spirocyclic intermediates, suggesting that the target compound’s production is feasible but may require optimization for triethoxybenzamide coupling .
Q & A
Q. How can the synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-triethoxybenzamide be optimized for improved yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of the dioxaspiro core followed by coupling with the triethoxybenzamide moiety. Key strategies include:
- Catalyst optimization : Use palladium or copper catalysts for amide bond formation to reduce side products .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate intermediates, and confirm purity via TLC or HPLC .
- Reaction monitoring : Use in situ FTIR or NMR to track progress and minimize over-reaction .
Q. What analytical techniques are recommended for structural confirmation of this compound?
- Methodological Answer : A combination of techniques ensures structural integrity:
- NMR spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks, focusing on the spirocyclic region (δ 3.5–4.5 ppm for dioxaspiro protons) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation of the spirocyclic geometry and substituent orientation (if crystals are obtainable) .
Q. How can solubility and stability be empirically determined under experimental conditions?
- Methodological Answer :
- Solubility : Test in a range of solvents (e.g., DMSO, ethanol, acetonitrile) using UV-Vis spectroscopy at λmax ~255 nm (common for benzamide derivatives) .
- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperatures (4°C–40°C), and light exposure, with HPLC monitoring for decomposition products .
Advanced Research Questions
Q. How to resolve conflicting biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific conditions. Mitigation strategies include:
- Cross-validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) .
- Buffer optimization : Adjust ionic strength or include detergents to account for solubility differences .
- Dose-response curves : Use a wide concentration range (nM–µM) to identify non-linear effects .
Q. What experimental designs elucidate the compound’s mechanism of action against biological targets?
- Methodological Answer :
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for suspected targets (e.g., enzymes or receptors) .
- Computational docking : Molecular dynamics simulations to predict binding poses, guided by the compound’s spirocyclic rigidity and triethoxy substituents .
- Knockout/knockdown models : Use CRISPR/Cas9-modified cell lines to validate target specificity .
Q. How to address side reactions during synthesis, such as ring-opening of the dioxaspiro moiety?
- Methodological Answer :
- Condition optimization : Avoid protic solvents (e.g., water) and acidic/basic conditions that destabilize the spirocyclic structure .
- Protecting groups : Temporarily protect reactive sites (e.g., amide nitrogen) during coupling steps .
- Low-temperature reactions : Perform critical steps at 0–5°C to suppress thermal degradation .
Q. How to reconcile discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Multi-technique validation : Cross-check NMR shifts with computational predictions (e.g., DFT calculations) and compare MS fragmentation with literature analogs .
- Purity assessment : Use differential scanning calorimetry (DSC) to detect crystalline impurities that may skew data .
Key Considerations for Data Interpretation
- Structural analogs : Compare data with related spirocyclic benzamides (e.g., N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl) derivatives) to identify trends in reactivity or bioactivity .
- Contradictory evidence : If solubility or stability data conflict, conduct empirical tests under your specific experimental conditions rather than relying solely on literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
